(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
CAS No.: 2034338-65-1
Cat. No.: VC4284464
Molecular Formula: C17H20N4O3
Molecular Weight: 328.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034338-65-1 |
|---|---|
| Molecular Formula | C17H20N4O3 |
| Molecular Weight | 328.372 |
| IUPAC Name | furan-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H20N4O3/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)15-11-14-3-1-2-5-21(14)18-15/h4,10-12H,1-3,5-9H2 |
| Standard InChI Key | ZUXRPLVEYNVMOV-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=COC=C4)C1 |
Introduction
The compound "(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone" is a complex organic molecule belonging to the class of heterocyclic compounds. It combines a furan ring, a piperazine moiety, and a tetrahydropyrazolopyridine framework. Such compounds are often studied for their potential biological activities and pharmaceutical applications due to their structural diversity and ability to interact with biological targets.
Structural Composition
Chemical Formula: The molecular structure includes three key components:
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Furan-3-carbonyl group: A heterocyclic aromatic ring known for its electron-rich properties.
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Piperazine unit: A six-membered ring containing two nitrogen atoms, commonly found in bioactive molecules.
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Tetrahydropyrazolo[1,5-a]pyridine core: A bicyclic system that provides rigidity and potential pharmacophoric interactions.
Molecular Weight: The exact molecular weight is dependent on the specific substitutions and stereochemistry but is expected to be in the range typical for medium-sized drug-like molecules (~300–500 g/mol).
Synthesis Pathways
The synthesis of such compounds typically involves:
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Formation of the piperazine derivative: This can be achieved by reacting furan-3-carbonyl chloride with piperazine under basic conditions.
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Construction of the tetrahydropyrazolopyridine ring system: This is often synthesized via multi-step reactions involving cyclization of hydrazine derivatives with pyridine-based precursors.
General Reaction Scheme:
The process may involve catalysts or reagents like triethylamine or anhydrous solvents to ensure high yields and purity.
Biological Relevance
Compounds with similar structural motifs have been reported to exhibit:
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Antiviral activity: Targeting viral enzymes or replication processes .
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Antimicrobial properties: Effective against bacterial and fungal strains due to their ability to disrupt cellular processes .
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Potential neurological effects: Piperazine derivatives are known for their interaction with neurotransmitter systems.
While no direct studies on this specific compound were found in the provided references, its structural components suggest it could be explored for similar activities.
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
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NMR Spectroscopy (1H and 13C): To identify chemical environments of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like carbonyls and heterocycles.
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X-ray Crystallography: For precise 3D structural determination.
Potential Applications
Based on its structure, this compound could be investigated for:
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Pharmaceutical development: As a lead compound for drug discovery targeting infectious diseases or neurological disorders.
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Chemical biology tools: To study biological pathways involving heterocyclic interactions.
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Material science applications: Its rigid framework may find use in supramolecular chemistry or catalysis.
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